N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine
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Overview
Description
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is an organic compound with the molecular formula C12H20N4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperazine with 2-chloro-5-(chloromethyl)pyridine. The reaction typically occurs in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Ethylpiperazin-2-YL)methyl]ethanone, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
- N-Ethyl-2-(1-piperidinyl)ethanamine
- 2-(4-Methylpiperazin-1-yl)ethanamine
Uniqueness
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is unique due to its specific structural features, such as the ethyl group on the piperazine ring and the ethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
57493-36-4 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-[(4-ethylpiperazin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H21N3/c1-3-10-7-9-8-12(4-2)6-5-11-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
ZCOYEISDIPBAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCN1)CC |
Origin of Product |
United States |
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